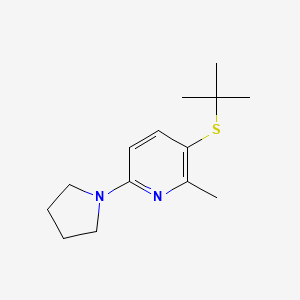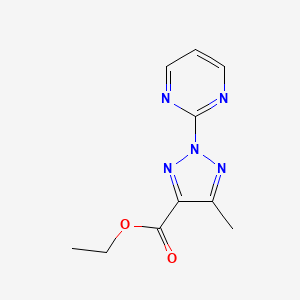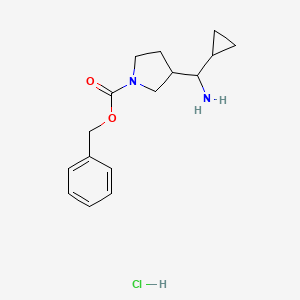
1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)-4-isopropylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)-4-isopropylpiperazine is a complex organic compound characterized by the presence of a tert-butylthio group, a methylpyridine ring, and an isopropylpiperazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)-4-isopropylpiperazine typically involves multiple steps, starting with the preparation of the key intermediates One common method involves the reaction of tert-butylthiol with a suitable pyridine derivative under controlled conditions to introduce the tert-butylthio group
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)-4-isopropylpiperazine undergoes various chemical reactions, including oxidation, reduction, and substitution. The tert-butylthio group can be oxidized to form sulfoxides or sulfones, while the pyridine ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)-4-isopropylpiperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of novel materials and catalysts.
Biology: The compound’s unique structural features make it a valuable tool in studying biological processes and interactions at the molecular level.
Wirkmechanismus
The mechanism of action of 1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)-4-isopropylpiperazine involves its interaction with specific molecular targets and pathways. The tert-butylthio group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules. The pyridine ring and piperazine moiety can interact with various receptors and enzymes, modulating their activity and leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butylthiol: Known for its strong odor and use as a flavoring agent, tert-butylthiol shares the tert-butylthio group with the compound .
S-(tert-Butylthio)-L-cysteine: Used in peptide synthesis, this compound introduces synthetically useful S-tert-butylthio groups into peptides.
tert-Butylthioanisole: Another compound featuring the tert-butylthio group, used in various organic synthesis applications.
Uniqueness
1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)-4-isopropylpiperazine stands out due to its combination of structural features, including the tert-butylthio group, methylpyridine ring, and isopropylpiperazine moiety
Eigenschaften
Molekularformel |
C17H29N3S |
|---|---|
Molekulargewicht |
307.5 g/mol |
IUPAC-Name |
1-(5-tert-butylsulfanyl-4-methylpyridin-2-yl)-4-propan-2-ylpiperazine |
InChI |
InChI=1S/C17H29N3S/c1-13(2)19-7-9-20(10-8-19)16-11-14(3)15(12-18-16)21-17(4,5)6/h11-13H,7-10H2,1-6H3 |
InChI-Schlüssel |
KFXKVALXUXVQSB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1SC(C)(C)C)N2CCN(CC2)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B11800400.png)






